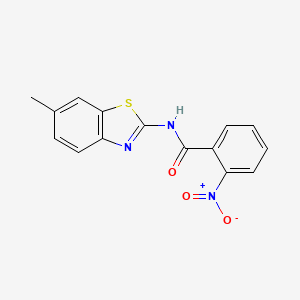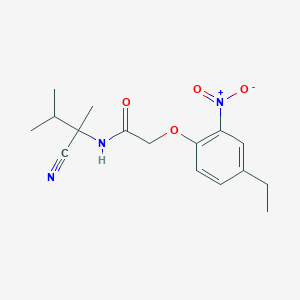
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide, also known as A-867744, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being studied for their potential use in treating various medical conditions.
作用機序
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide involves its ability to inhibit FAAH. FAAH is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide can increase the levels of endocannabinoids in the body, which can help to reduce pain and inflammation.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. The compound has also been shown to have anti-anxiety and anti-depressant effects in animal models.
実験室実験の利点と制限
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the endocannabinoid system and its role in pain and inflammation. One limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide in lab experiments is that it is a synthetic compound, and its effects may not be the same as those of endocannabinoids produced naturally in the body.
将来の方向性
There are several future directions that researchers could take with regards to N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide. One area of interest is the potential use of FAAH inhibitors like N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide in treating chronic pain and inflammation. Another area of interest is the potential use of these compounds in treating mental health conditions like anxiety and depression. Additionally, researchers could study the long-term effects of FAAH inhibitors on the body, including any potential side effects or risks.
合成法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the reaction of 4-ethyl-2-nitrophenol with 2-bromoacetyl chloride to form 2-(4-ethyl-2-nitrophenoxy)acetyl chloride. This compound is then reacted with N-(1-cyano-1,2-dimethylpropyl)amine to produce N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide.
科学的研究の応用
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide has been studied extensively for its potential use in treating various medical conditions. It is primarily being researched for its potential use as a pain reliever and anti-inflammatory agent. The compound has been shown to inhibit FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide can increase the levels of endocannabinoids in the body, which can help to reduce pain and inflammation.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethyl-2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-5-12-6-7-14(13(8-12)19(21)22)23-9-15(20)18-16(4,10-17)11(2)3/h6-8,11H,5,9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFWCLBEJSBAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC(C)(C#N)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2H-chromene-3-carboxamide](/img/structure/B2448713.png)
![(3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2448714.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448715.png)
![Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate](/img/structure/B2448717.png)

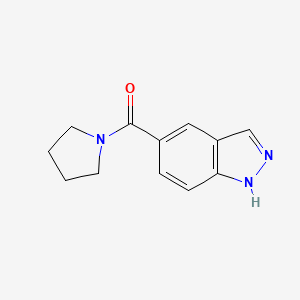
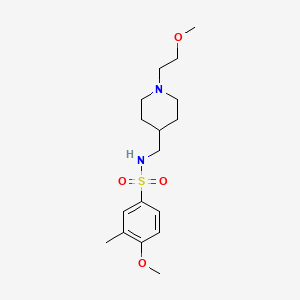
![2-(3-oxo-3-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione](/img/structure/B2448724.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2448725.png)

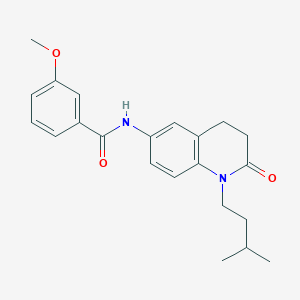
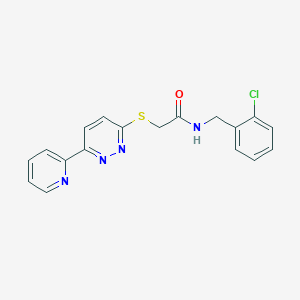
![N-[1-(adamantan-1-yl)ethylidene]hydroxylamine](/img/structure/B2448733.png)
